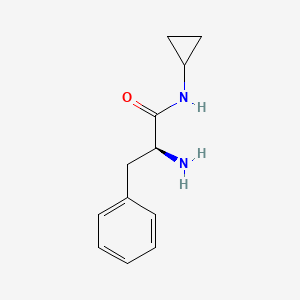

N-Cyclopropyl L-Phenylalaninamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Cyclopropyl L-Phenylalaninamide is an organic compound that features a cyclopropyl group, an amino group, and a phenyl group attached to a propanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl L-Phenylalaninamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine, phenylacetic acid, and appropriate protecting groups.

Formation of Intermediate: The first step involves the formation of an intermediate by reacting cyclopropylamine with phenylacetic acid under controlled conditions.

Amidation Reaction: The intermediate is then subjected to an amidation reaction to form the desired this compound. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclopropyl L-Phenylalaninamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine, chlorine, and nitrating agents.

Major Products Formed

Oxidation: Formation of oximes or nitroso derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of various substituents on the phenyl ring, such as halogens, nitro groups, or alkyl groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

N-Cyclopropyl L-Phenylalaninamide has shown promise as a candidate for drug development due to its potential therapeutic effects:

- Antitumor Activity : Research indicates that this compound may possess antitumor properties, making it a candidate for cancer treatment. Its structural features allow for interactions with specific biological targets involved in tumor progression.

- Neuroprotective Effects : The compound has been studied for its neuroprotective capabilities, which could be beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests potential applications in conditions like Alzheimer's disease and Parkinson's disease .

- Pain Management : Preliminary studies have indicated that this compound may interact with cannabinoid receptors, particularly CB2 receptors, which are implicated in pain modulation. This opens avenues for its use in managing various pain conditions, including inflammatory and neuropathic pain .

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action:

- Binding Affinity : Studies have focused on the binding affinity of this compound with various biological targets, including cysteine proteases. For instance, compounds designed to inhibit cruzipain (a cysteine protease) were evaluated alongside this compound, revealing insights into structure-activity relationships that could inform therapeutic strategies against diseases like Chagas disease .

- Mechanism Elucidation : Interaction studies help clarify how this compound exerts its biological effects. By mapping its interactions with specific proteins and enzymes, researchers can optimize its therapeutic profile and enhance efficacy against targeted diseases .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

| Study Focus | Findings | Implications |

|---|---|---|

| Antitumor Activity | Demonstrated cytotoxic effects against various cancer cell lines | Potential development as an anticancer agent |

| Neuroprotection | Showed protective effects on neuronal cells in vitro | Possible treatment for neurodegenerative disorders |

| Pain Modulation | Exhibited binding activity at CB2 receptors | Could lead to new analgesics for chronic pain management |

Wirkmechanismus

The mechanism of action of N-Cyclopropyl L-Phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S)-2-amino-3-phenylpropanamide: Lacks the cyclopropyl group, which may affect its binding affinity and specificity.

(2S)-2-amino-N-cyclopropyl-3-(4-methylphenyl)propanamide: Contains a methyl group on the phenyl ring, which may influence its chemical reactivity and biological activity.

(2S)-2-amino-N-cyclopropyl-3-(4-chlorophenyl)propanamide: Contains a chlorine atom on the phenyl ring, which may alter its pharmacokinetic properties and potency.

Uniqueness

N-Cyclopropyl L-Phenylalaninamide is unique due to the presence of the cyclopropyl group, which imparts rigidity and influences its interaction with molecular targets. This structural feature may enhance its binding affinity and selectivity, making it a valuable compound for various applications.

Biologische Aktivität

N-Cyclopropyl L-Phenylalaninamide (NCPPA) is an organic compound derived from the amino acid phenylalanine, characterized by the presence of a cyclopropyl group attached to its nitrogen atom. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

- Molecular Formula : C12H14N2O

- Molecular Weight : Approximately 202.25 g/mol

- Structure : The compound features a cyclopropyl ring, which enhances its reactivity and interaction with biological targets.

NCPPA's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies indicate that NCPPA may act as an inhibitor or modulator, influencing biochemical pathways that are crucial for cellular function. This mechanism is particularly relevant in the context of neurological disorders, where receptor binding affinity can significantly affect therapeutic outcomes.

Antitumor Activity

Research has indicated that NCPPA exhibits significant antitumor properties . Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, positioning it as a potential candidate for cancer therapy. Specific findings include:

- Inhibition of Tumor Cell Growth : NCPPA has been shown to affect cell viability in various cancer models, leading to reduced proliferation rates.

- Mechanistic Insights : The compound's interaction with tubulin polymerization pathways may mimic the action of established chemotherapeutics like Taxol, which stabilizes microtubules and inhibits mitosis .

Neurological Effects

NCPPA is also being investigated for its potential effects on neurotransmitter systems. Its structural similarities to traditional neurotransmitter precursors suggest possible applications in treating conditions such as depression and anxiety:

- Receptor Binding Studies : Initial data indicate that NCPPA may interact with neurotransmitter receptors, potentially enhancing synaptic transmission.

- Therapeutic Potential : The unique cyclopropyl configuration may confer specific advantages in receptor binding selectivity compared to other phenylalanine derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of NCPPA:

-

Antitumor Efficacy Study :

- Objective : To evaluate the effect of NCPPA on tumor cell lines.

- Results : Significant reduction in cell viability was observed in treated groups compared to controls.

- : NCPPA shows promise as an antitumor agent, warranting further investigation into its mechanism of action.

-

Neuropharmacological Assessment :

- Objective : To assess the impact of NCPPA on neurotransmitter systems.

- Results : Enhanced receptor binding was noted in vitro, suggesting potential antidepressant effects.

- : Further studies are needed to elucidate the full therapeutic potential of NCPPA in neurological disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| L-Phenylalanine | C9H11NO2 | Naturally occurring amino acid; precursor to neurotransmitters |

| N-Methyl-L-Phenylalanine | C10H13N | Methylated derivative; altered pharmacokinetics |

| N-Cyclobutyl-L-Phenylalaninamide | C12H14N2O | Similar cyclic structure; potential different receptor interactions |

The comparison highlights the uniqueness of NCPPA due to its cyclopropane ring configuration, which may influence its biological activity differently than other phenylalanine derivatives.

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-11(12(15)14-10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2,(H,14,15)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBRPTHIEGZKEK-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(CC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC(=O)[C@H](CC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.